7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula C6H5N5O2 and a molecular weight of 179.14 g/mol . This compound is part of the triazolopyrimidine family, known for its diverse biological activities and applications in various fields of scientific research .
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to possess various biological properties . They can act as antifungal, antitubercular, and antibacterial agents . They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can inhibit the influenza virus rna polymerase pa–pb1 subunit heterodimerization . They can also exert anti-inflammatory activity through COX-2 inhibition .
Biochemical Pathways
[1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit the inflammatory response in raw 2647 macrophages in vitro . They can decrease the production of inflammatory factors such as nitric oxide (NO) and inflammatory cytokines including TNF-α and IL-6 .
Result of Action
[1,2,4]triazolo[1,5-a]pyrimidines have been reported to display moderate antiproliferative activities against cancer cells . They can also significantly decrease the production of inflammatory factors .
Biochemical Analysis
Biochemical Properties
7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to adenosine receptors, which are involved in various physiological processes such as neurotransmission and immune response . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating the caspase pathway . It also affects the expression of various genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can activate adenosine receptors by mimicking the natural ligand, leading to downstream signaling effects . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it a promising candidate for therapeutic applications . Some degradation products have been identified, which may contribute to its overall pharmacological profile .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can also affect the levels of various metabolites by inhibiting key metabolic enzymes . These interactions can alter the metabolic flux within the cell, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound has been shown to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific cellular compartments . These modifications can also affect its activity, contributing to its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . One common method is the multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . This reaction is carried out under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring system .
Industrial Production Methods: Industrial production methods for this compound often involve catalyst-free and eco-friendly approaches. For instance, a microwave-mediated, catalyst-free synthesis has been developed, which involves the use of enaminonitriles and benzohydrazides . This method is advantageous due to its broad substrate scope, good functional group tolerance, and high yields.
Chemical Reactions Analysis
Types of Reactions: 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a corrosion inhibitor.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares a similar core structure but lacks the amino and carboxylic acid functional groups.
Pyrazolo[1,5-a]pyrimidine: Another related compound with a similar fused ring system but different substituents.
Uniqueness: 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . Its ability to interact with a wide range of molecular targets makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-4-3(5(12)13)1-8-6-9-2-10-11(4)6/h1-2H,7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSICDOKXJVZBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=C1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-18-6 |
Source
|
Record name | 7-Amino[1.2.4]triazolo[1.5-a]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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